3a,4,9,9a-Tetrahydro-4,9-methanonaphtho[2,3-c]furan-1,3-dione
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Overview
Description
3a,4,9,9a-Tetrahydro-4,9-methanonaphtho[2,3-c]furan-1,3-dione is a complex organic compound with the molecular formula C13H10O3 and a molecular weight of 214.22 g/mol This compound is characterized by its unique fused ring structure, which includes a furan ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,9,9a-Tetrahydro-4,9-methanonaphtho[2,3-c]furan-1,3-dione typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the fused ring structure . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3a,4,9,9a-Tetrahydro-4,9-methanonaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different products.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
3a,4,9,9a-Tetrahydro-4,9-methanonaphtho[2,3-c]furan-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3a,4,9,9a-Tetrahydro-4,9-methanonaphtho[2,3-c]furan-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
5,8-Methanonaphtho[2,3-c]furan-1,3-dione: This compound has a similar fused ring structure but differs in the position of the methano bridge and functional groups.
Naphtho[2,3-c]furan-1,3-dione: Another related compound with a simpler structure, lacking the tetrahydro and methano modifications.
Uniqueness
3a,4,9,9a-Tetrahydro-4,9-methanonaphtho[2,3-c]furan-1,3-dione is unique due to its specific ring structure and the presence of both furan and naphthalene moieties. This combination provides distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
11-oxatetracyclo[6.5.1.02,7.09,13]tetradeca-2,4,6-triene-10,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-12-10-8-5-9(11(10)13(15)16-12)7-4-2-1-3-6(7)8/h1-4,8-11H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMNTCALPSPSGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C4=CC=CC=C24)C(=O)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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